3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid
Overview
Description
3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid is a complex organic compound with the molecular formula C22H18O5. It is characterized by its two benzyl groups attached to a benzoic acid core, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by further chemical modifications to introduce the benzyloxycarbonyl group.
Industrial Production Methods: In an industrial setting, the synthesis of 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of different substituted benzene derivatives.
Scientific Research Applications
3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
Comparison with Similar Compounds
4-Benzyloxybenzoic acid: A simpler compound with one benzyl group attached to the benzoic acid core.
3,4-Dihydroxybenzoic acid: Another derivative of benzoic acid with hydroxyl groups on the benzene ring.
Uniqueness: 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid is unique due to its dual benzyl groups, which provide additional steric hindrance and electronic effects compared to its simpler counterparts.
This comprehensive overview highlights the significance of this compound in various fields and its potential applications in scientific research and industry
Properties
IUPAC Name |
4-phenylmethoxy-3-phenylmethoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c23-21(24)18-11-12-20(26-14-16-7-3-1-4-8-16)19(13-18)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACCVDSVCGXPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654145 | |
Record name | 4-(Benzyloxy)-3-[(benzyloxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433736-14-2 | |
Record name | 4-(Benzyloxy)-3-[(benzyloxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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